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Cat. No.: B10799765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial

reference standards for impurities of Sofosbuvir, a critical direct-acting antiviral agent for the

treatment of Hepatitis C. Understanding and controlling impurities is paramount in ensuring the

safety, efficacy, and quality of pharmaceutical products. This document collates available

information on known impurities, analytical methodologies for their detection and quantification,

and the interplay between pharmacopeial standards and working reference materials.

Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent

RNA polymerase, essential for viral replication. Its complex chemical structure and multi-step

synthesis process can give rise to various impurities, including starting materials,

intermediates, by-products, and degradation products. Regulatory bodies like the United States

Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish stringent limits for

these impurities to ensure patient safety.

Known Sofosbuvir Impurities
A multitude of process-related and degradation impurities of Sofosbuvir have been identified

and characterized. The following table summarizes some of the known impurities, compiled
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from various scientific literature and commercial suppliers of reference standards. It is crucial to

consult the official pharmacopeial monographs for the definitive list of specified, unspecified,

and total impurity limits.

Table 1: Known Impurities of Sofosbuvir

Impurity
Name/Identifier

CAS Number Molecular Formula
Molecular Weight (
g/mol )

Sofosbuvir Impurity 11 863329-66-2 C10H13FN2O5 260.22

Sofosbuvir Impurity 12 2041584-99-8 C10H13FN2O5 260.22

Sofosbuvir Impurity 74 1233335-78-8 C13H19FN3O9P 411.28

Sofosbuvir (R)-

Phosphate
1190308-01-0 C22H29FN3O9P 529.45

(3R,4R,5R)-3-Fluoro-

4-hydroxy-5-

(hydroxyMethyl)-3-

Methyl-dihydrofuran-

2(3H)-one

879551-04-9 C6H9FO4 164.13

Sofosbuvir 5'-

Desphosphate 3'-O-

[(S)-Phosphate]

1337482-15-1 C22H29FN3O9P 529.45

Mixture of

(Pentafluorophenol,

Sofosbuvir-14-ethyl

impurity, Sofosbuvir-

14, And n-Propyl

Sofosbuvir-14)

N/A C59H50F20N3O16P3 1529.93

Mixture of

(Pentafluorophenol,

Sofosbuvir, Rp-

Sofosbuvir, n-Propyl

Sofosbuvir)

N/A C72H88F8N9O28P3 1772.42
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Note: This table is a compilation from publicly available data and is not exhaustive. For official

information, refer to the current USP and EP monographs.

Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for

the separation, identification, and quantification of Sofosbuvir and its impurities. The following

section details a representative Reverse-Phase HPLC (RP-HPLC) method based on published

scientific literature.

Representative RP-HPLC Method for Sofosbuvir and its
Impurities
Objective: To separate and quantify Sofosbuvir and its process-related and degradation

impurities in bulk drug substance and pharmaceutical dosage forms.

Instrumentation:

HPLC system with a UV detector

Data acquisition and processing software

Chromatographic Conditions:
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase

A mixture of an aqueous buffer (e.g., 0.1%

trifluoroacetic acid in water) and an organic

solvent (e.g., acetonitrile) in a suitable ratio

(e.g., 50:50 v/v). Isocratic or gradient elution

may be employed for optimal separation.

Flow Rate Typically 1.0 mL/min

Column Temperature Ambient or controlled (e.g., 30 °C)

Detection Wavelength 260 nm

Injection Volume 10-20 µL

Sample Preparation:

Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable

diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution

to the desired concentration.

Impurity Standard Solutions: Prepare individual stock solutions of available impurity

reference standards in a suitable diluent. Prepare a mixed working standard solution

containing all known impurities at a specified concentration.

Sample Solution (Bulk Drug): Accurately weigh and dissolve a known amount of the

Sofosbuvir bulk drug substance in the diluent to achieve a target concentration.

Sample Solution (Tablets): Weigh and finely powder a representative number of tablets.

Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric

flask. Add diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before

injection.

System Suitability:
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Before sample analysis, inject the standard solution multiple times to ensure the

chromatographic system is performing adequately. Key system suitability parameters include:

Tailing factor: Should be close to 1.

Theoretical plates: A measure of column efficiency.

Relative standard deviation (RSD) of peak areas: Should be within acceptable limits (e.g.,

<2%).

Data Analysis:

Identify and quantify the impurities in the sample solution by comparing their retention times

and peak areas with those of the impurity reference standards. The concentration of each

impurity can be calculated using the external standard method.

Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a typical workflow for

impurity analysis and the hierarchical relationship between different types of reference

standards.
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Experimental Workflow for Sofosbuvir Impurity Analysis
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Caption: Workflow for the analysis of Sofosbuvir impurities using HPLC.
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Hierarchy of Pharmacopeial Reference Standards
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Caption: Relationship between primary, secondary, and in-house reference standards.

Conclusion and Disclaimer
This technical guide provides a foundational understanding of the pharmacopeial reference

standards for Sofosbuvir impurities. The provided tables and experimental protocols are based

on publicly available scientific literature and information from commercial suppliers of reference

standards. For official regulatory compliance, it is imperative to consult the most recent editions

of the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The use of

well-characterized reference standards and validated analytical methods is essential for

ensuring the quality, safety, and efficacy of Sofosbuvir drug products.

To cite this document: BenchChem. [Navigating the Labyrinth of Sofosbuvir Impurities: A
Technical Guide to Pharmacopeial Reference Standards]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b10799765#pharmacopeial-
reference-standards-for-sofosbuvir-impurities]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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